2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838946
InChI: InChI=1S/C14H20N2O2S/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39 g/mol

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one

CAS No.:

Cat. No.: VC17838946

Molecular Formula: C14H20N2O2S

Molecular Weight: 280.39 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one -

Specification

Molecular Formula C14H20N2O2S
Molecular Weight 280.39 g/mol
IUPAC Name 2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one
Standard InChI InChI=1S/C14H20N2O2S/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3
Standard InChI Key CEDOGQSSDCQGLU-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one (CAS No. 1271714-43-2) features a propan-1-one backbone linked to a piperazine ring at position 1 and a 4-(methylsulfanyl)phenoxy group at position 2 . The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O₂S
Molecular Weight280.39 g/mol
SMILES NotationCC(OC1=CC=C(SC)C=C1)C(N2CCNCC2)=O
Purity Specification≥98%

The methylsulfanyl group (-S-CH₃) at the para position of the phenoxy ring introduces electron-rich sulfur, potentially enhancing binding to hydrophobic pockets in enzymes or receptors. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in CNS-active drugs and contributes to solubility via protonation .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one typically involves multi-step organic reactions :

  • Formation of the Phenoxy Intermediate:
    Reaction of 4-(methylsulfanyl)phenol with a brominated propanone derivative under basic conditions (e.g., K₂CO₃ in DMF) yields 2-[4-(methylsulfanyl)phenoxy]propan-1-one.

  • Piperazine Incorporation:
    The propanone intermediate undergoes nucleophilic acyl substitution with piperazine in the presence of a coupling agent such as HATU or EDCI, facilitating amide bond formation .

  • Purification:
    Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the final product, confirmed via NMR and mass spectrometry .

Chemical Reactivity

The compound’s reactivity is governed by two functional hotspots:

  • Piperazine Ring: Susceptible to alkylation or acylation at the secondary amines, enabling derivatization for enhanced pharmacokinetics.

  • Methylsulfanyl Group: Oxidizable to sulfoxide or sulfone derivatives, which may alter electronic properties and bioactivity.

Comparative Analysis with Structural Analogs

Table 2: Structurally Related Compounds and Their Features

Compound NameMolecular FormulaKey FeaturesSource
1-[4-(2-Amino-4,5-dichlorophenyl)-piperazin-1-yl]-2-methylpropan-1-oneC₁₄H₁₈Cl₂N₂OChlorinated phenyl group enhances antimicrobial activity
PYZ49 (4-(4-fluorophenyl)-1-(3-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrazol-5-yl)-1H-1,2,3-triazole)C₂₀H₁₈FN₅O₂SCOX-II inhibitor with anti-inflammatory properties
PRLD5 (4-(2,5-dioxo-3-(2-oxo-2-(p-tolyl)ethyl)pyrrolidin-1-yl)benzenesulfonamide)C₂₀H₂₀N₂O₅SDual COX-II/LOX inhibition for reduced ulcerogenicity

The methylsulfanyl group in 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one distinguishes it from sulfone-containing analogs like PYZ49, which exhibit higher COX-II affinity . This suggests that oxidation state adjustments could modulate target selectivity.

Research Gaps and Future Directions

Despite promising structural features, critical gaps persist:

  • In Vivo Toxicity Profiles: No data exist on acute or chronic toxicity in model organisms.

  • Target Identification: Proteomic studies are needed to map binding partners beyond hypothetical docking.

  • Synthetic Optimization: Exploring N-alkylation of the piperazine ring or sulfone derivatives could improve bioavailability.

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